4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C27H33N3O4 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-[1-benzofuran-2-carbonyl(2-methoxyethyl)amino]-N-phenyl-1-propan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C27H33N3O4/c1-20(2)29-15-13-27(14-16-29,26(32)28-22-10-5-4-6-11-22)30(17-18-33-3)25(31)24-19-21-9-7-8-12-23(21)34-24/h4-12,19-20H,13-18H2,1-3H3,(H,28,32) |
InChI Key |
ADHBJSMPSKRNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CCOC)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzofuran moiety, the piperidine ring, and the subsequent coupling of these components. Common synthetic routes may include:
Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of Piperidine Ring: This step often involves the use of piperidine derivatives and suitable reagents to form the desired ring structure.
Coupling Reactions: The final step involves coupling the benzofuran and piperidine components using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: These may include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .
Scientific Research Applications
4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(1-Benzofuran-2-ylcarbonyl)amino]benzoate: Shares the benzofuran moiety but differs in other structural components.
Propyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate: Similar in structure but with different substituents.
Biological Activity
The compound 4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by various studies and data.
Structural Overview
The compound features a complex structure that includes:
- A benzofuran moiety, which is known for various pharmacological properties.
- A piperidine ring, frequently associated with anesthetic and antidiabetic activities.
- Functional groups that enhance its interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antibacterial properties. In a study assessing various synthesized benzofuran derivatives, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while weaker activity was noted against other strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : Important for the treatment of Alzheimer's disease. Compounds similar to the target molecule demonstrated strong inhibitory effects with IC50 values indicating high potency .
- Urease : The synthesized compounds exhibited strong inhibitory activity against urease, which is significant in treating urinary infections .
Anti-inflammatory and Anticancer Properties
Benzofuran derivatives, including this compound, have been linked to anti-inflammatory effects in various studies. The mechanisms often involve the inhibition of pro-inflammatory cytokines and pathways . Additionally, some piperidine-containing compounds have displayed anticancer activities through apoptosis induction in cancer cell lines .
Case Studies and Research Findings
A notable study synthesized several piperidine derivatives and evaluated their biological activities. The study employed docking studies to elucidate interactions with amino acids in target proteins, revealing how structural modifications can enhance biological efficacy .
Key Findings:
- BSA Binding : The binding interactions with bovine serum albumin (BSA) suggested that these compounds could effectively transport in biological systems .
- In Silico Studies : Molecular docking simulations indicated favorable interactions with various therapeutic targets, suggesting potential for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
